molecular formula C8H15NO2 B2998606 1-Methyl-4-(nitromethyl)cyclohexane CAS No. 2229070-69-1

1-Methyl-4-(nitromethyl)cyclohexane

Cat. No.: B2998606
CAS No.: 2229070-69-1
M. Wt: 157.213
InChI Key: SYPKQQUMZNDEPJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(nitromethyl)cyclohexane is an organic compound with the molecular formula C8H15NO2 It features a cyclohexane ring substituted with a methyl group at the 1-position and a nitromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(nitromethyl)cyclohexane typically involves the nitration of 1-methylcyclohexane. The process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of advanced catalysts and optimized reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(nitromethyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-4-(nitromethyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(nitromethyl)cyclohexane involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research contexts.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(aminomethyl)cyclohexane: Similar structure but with an amine group instead of a nitro group.

    1-Methyl-4-(hydroxymethyl)cyclohexane: Similar structure but with a hydroxyl group instead of a nitro group.

    1-Methyl-4-(chloromethyl)cyclohexane: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

1-Methyl-4-(nitromethyl)cyclohexane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in redox chemistry. Its structural properties also make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-methyl-4-(nitromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKQQUMZNDEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229070-69-1
Record name 1-methyl-4-(nitromethyl)cyclohexane
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